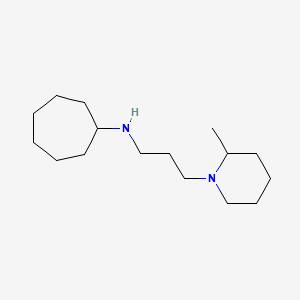
n-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine is an organic compound with the molecular formula C16H32N2 and a molecular weight of 252.44 g/mol . This compound is characterized by the presence of a cycloheptane ring attached to a propyl chain, which is further connected to a 2-methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-(2-methylpiperidin-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(2-Methylpiperidin-1-yl)propyl)cyclohexanamine
- N-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine
- N-(3-(2-Methylpiperidin-1-yl)propyl)cyclooctanamine
Uniqueness
N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine is unique due to its specific cycloheptane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C16H32N2 |
|---|---|
Molekulargewicht |
252.44 g/mol |
IUPAC-Name |
N-[3-(2-methylpiperidin-1-yl)propyl]cycloheptanamine |
InChI |
InChI=1S/C16H32N2/c1-15-9-6-7-13-18(15)14-8-12-17-16-10-4-2-3-5-11-16/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
OERFHJMDYSIMQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCNC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


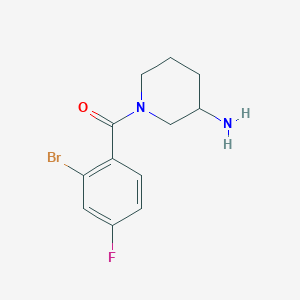

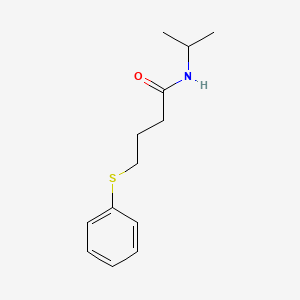
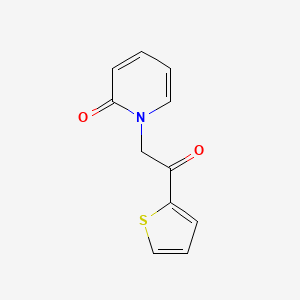
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)

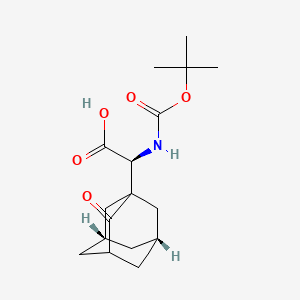
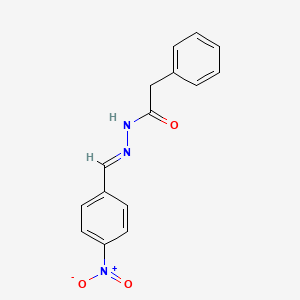
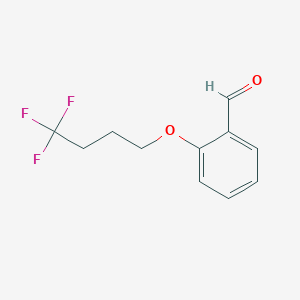

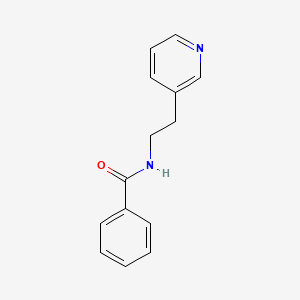
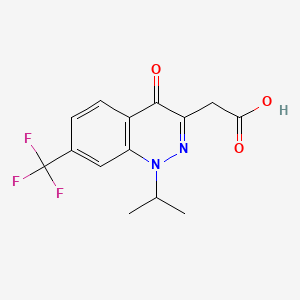
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
